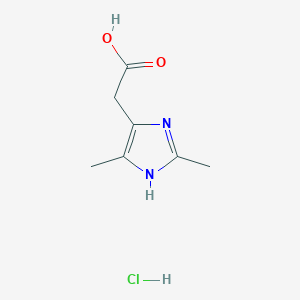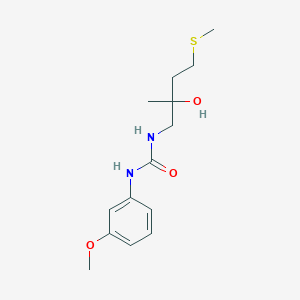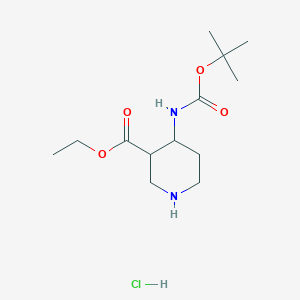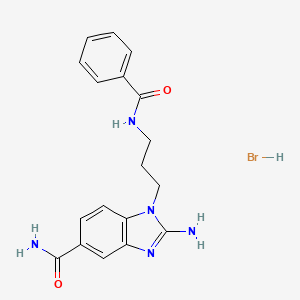![molecular formula C15H21N3O4S B2623323 methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate CAS No. 2034608-99-4](/img/structure/B2623323.png)
methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate is a synthetic compound that finds application in various scientific fields. Its structure comprises a complex arrangement of functional groups, which contribute to its diverse chemical reactivity and biological activity. The presence of a benzo[c][1,2,5]thiadiazole moiety coupled with a piperidine ring makes this compound unique and valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate typically involves multi-step synthetic routes. A common approach includes:
Formation of Benzo[c][1,2,5]thiadiazole Core: : This can be synthesized via a cyclization reaction using appropriate substituted anilines and sulfur sources under oxidative conditions.
Attachment of Piperidine Ring: : The piperidine ring can be introduced through a nucleophilic substitution reaction with suitable electrophilic agents.
Esterification: : Finally, the acetate ester group is introduced via esterification, typically using acetic acid derivatives and catalysts to drive the reaction to completion.
Industrial Production Methods: : On an industrial scale, these reactions are optimized to maximize yield and minimize costs. Common methods include using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to reduce waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thiadiazole moiety can undergo oxidation reactions to form various oxidative states.
Reduction: : The compound can be reduced to modify the thiadiazole or piperidine rings, affecting its electronic properties.
Substitution: : Both aromatic and aliphatic substitution reactions can occur, especially on the benzo[c][1,2,5]thiadiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides under controlled conditions.
Reduction: : Metal hydrides such as sodium borohydride or catalytic hydrogenation.
Substitution: : Various halogenating agents or nucleophiles under specific solvent and temperature conditions.
Major Products
Oxidation: : Oxidized derivatives of the thiadiazole moiety.
Reduction: : Reduced forms of the thiadiazole or modified piperidine ring.
Substitution: : Substituted derivatives at specific positions on the aromatic or aliphatic rings.
Aplicaciones Científicas De Investigación
Methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate has broad applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for therapeutic uses, including potential roles in treating certain diseases.
Industry: : Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The compound’s effects are driven by its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core is known for its ability to engage in π-π interactions, while the piperidine ring offers potential for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
When comparing methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate with other similar compounds, its uniqueness lies in the combination of its functional groups. Similar compounds include:
Methyl 2-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)acetate: : Lacks the methyl and dioxidobenzo substitutions.
Methyl 2-(4-(3-methylthiadiazol-1-yl)piperidin-1-yl)acetate: : Differs by the absence of the benzo ring.
These comparisons highlight the distinctive properties conferred by the specific arrangement and substitution pattern in this compound.
There we go—a comprehensive look at your compound! What do you think?
Propiedades
IUPAC Name |
methyl 2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-16-13-5-3-4-6-14(13)18(23(16,20)21)12-7-9-17(10-8-12)11-15(19)22-2/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBVHUYZDAHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2623247.png)


![[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2623253.png)

![4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2623255.png)



![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623263.png)
